molecular formula C21H26N2O3S B3917103 N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide

Cat. No.: B3917103
M. Wt: 386.5 g/mol
InChI Key: UDRCTUIWZASBMN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a sulfonamide-containing acetamide derivative characterized by a cyclopentyl group attached to the acetamide nitrogen and a 4-methyl-o-tolyl-substituted phenylsulfonamido moiety. Sulfonamido-acetamides are frequently employed as intermediates in organic synthesis and may exhibit bioactivity depending on substituent patterns .

Properties

IUPAC Name

N-cyclopentyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-11-13-19(14-12-16)27(25,26)23(20-10-6-3-7-17(20)2)15-21(24)22-18-8-4-5-9-18/h3,6-7,10-14,18H,4-5,8-9,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCTUIWZASBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves several steps. One common method includes the reaction of cyclopentylamine with 2-bromoacetamide to form N-cyclopentyl-2-bromoacetamide. This intermediate is then reacted with 4-methyl-N-(o-tolyl)phenylsulfonamide under appropriate conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Substituents Molecular Formula (Calculated MW) Key Features Synthesis Method Potential Applications
Target Compound :
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide
Cyclopentyl (acetamide N),
4-methyl-o-tolyl (sulfonamido N), phenylsulfonamido
Not explicitly provided (estimated ~450–500 g/mol) Bulky substituents (cyclopentyl, o-tolyl) may enhance lipophilicity and steric hindrance. Likely involves sequential sulfonylation and acetylation steps, similar to . Intermediate for heterocycles; potential enzyme inhibition (inferred from sulfonamido analogs ).
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂ (phenyl), methylsulfonyl C₉H₉ClN₂O₅S (322.75 g/mol) Electron-withdrawing groups (NO₂, Cl) enhance reactivity. Intermolecular H-bonding stabilizes crystal packing. Reflux of sulfonamide with acetic anhydride. Precursor for sulfur-containing heterocycles (e.g., thiadiazoles).
N-Hydroxy-2-(4-(trifluoromethoxy)benzyloxy)phenylsulfonamido)acetamide (5) Trifluoromethoxy benzyloxy, N-hydroxy C₁₆H₁₄F₃NO₆S (410.34 g/mol) Polar N-hydroxy and trifluoromethoxy groups improve solubility. Melting point: 114–116°C. Derived from O-silylate precursors. Potent ADAM-17 inhibitor; anticancer applications.
2-Chloro-N-(4-fluorophenyl)acetamide 2-Cl (acetamide), 4-F (phenyl) C₈H₇ClFNO (201.62 g/mol) Intramolecular C–H···O interaction; para-fluorine enhances electronic effects. Not detailed in evidence. Intermediate for quinolinyl derivatives.
N-(4-hydroxyphenyl)acetamide 4-OH (phenyl) C₈H₉NO₂ (151.16 g/mol) Simple structure with phenolic –OH; high synthetic relevance. Widely reported acetylation methods. Baseline for comparing complex derivatives.

Key Observations:

Structural Diversity and Substituent Effects: Electron-Withdrawing Groups: Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide feature electron-withdrawing substituents (Cl, NO₂, F), which increase reactivity for nucleophilic substitution or cyclization. Lipophilicity: The cyclopentyl group in the target compound likely enhances lipophilicity compared to aryl or hydroxy-substituted analogs (e.g., N-(4-hydroxyphenyl)acetamide ), which may influence membrane permeability in biological systems.

Synthetic Approaches :

  • Acetylation of sulfonamides using acetic anhydride is a common method for N-substituted acetamides . The target compound’s synthesis may require protecting-group strategies to accommodate multiple substituents.
  • Hydroxy-substituted derivatives (e.g., compound 5 ) are synthesized via silylation-desilylation steps, highlighting the need for specialized reagents to handle sensitive functional groups.

Biological and Functional Implications: Sulfonamido-acetamides with polar groups (e.g., N-hydroxy in compound 5 ) exhibit enzyme inhibitory activity, suggesting that the target compound’s sulfonamido moiety could confer similar bioactivity. However, its bulky substituents might redirect selectivity toward sterically tolerant targets. Melting points vary significantly (e.g., 83–116°C in ), correlating with molecular symmetry and intermolecular forces. The target compound’s lack of strong H-bond donors (unlike N-hydroxy or phenolic derivatives) may result in lower crystallinity.

Biological Activity

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a synthetic compound belonging to the class of sulfonamide derivatives. Its molecular formula is C₁₈H₂₃N₃O₂S, indicating a complex structure that includes a sulfonamide functional group and multiple aromatic rings. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteases, which are enzymes that play a crucial role in various biological processes. The sulfonamide moiety in the compound is known for its pharmacological properties, often serving as a pharmacophore in drug design. The mechanism of action is hypothesized to involve:

  • Inhibition of Enzyme Activity : The compound may inhibit cysteine proteases involved in viral replication and other pathological processes.
  • Interaction with Biological Targets : Studies have indicated that the compound interacts with various biological targets, which could lead to therapeutic applications in treating bacterial infections and cancers.

In Vitro and In Vivo Studies

Research findings on the biological activity of this compound have been derived from both in vitro and in vivo studies:

  • In Vitro Studies : These studies typically assess the compound's efficacy against specific cell lines or enzymes. For instance, it has shown significant inhibition of protease activity, suggesting potential antiviral properties.
  • In Vivo Studies : Animal models have been used to evaluate the therapeutic effects and safety profile of the compound, providing insights into its pharmacokinetics and potential clinical applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar sulfonamide derivatives. Below is a table summarizing key characteristics:

Compound NameMolecular FormulaBiological ActivityNotable Findings
This compoundC₁₈H₂₃N₃O₂SProtease inhibitorSignificant antiviral properties observed
SulfanilamideC₆H₈N₄O₂SAntimicrobialFirst sulfonamide antibiotic discovered
4-MethylumbelliferoneC₉H₈O₃Inhibitor of hyaluronic acid synthesisExhibits anti-inflammatory effects

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound against a specific viral strain. The findings indicated that the compound effectively inhibited viral replication in vitro, demonstrating a dose-dependent response. Further analysis revealed that the mechanism involved direct interaction with viral proteases.

Case Study 2: Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory potential. Using an animal model, researchers administered varying doses and observed significant reductions in inflammatory markers compared to control groups. Histological analysis confirmed decreased inflammation in tissues treated with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.